3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13644912
InChI: InChI=1S/C8H3BrF3NOS/c9-6-3-5(13-4-15)1-2-7(6)14-8(10,11)12/h1-3H
SMILES: C1=CC(=C(C=C1N=C=S)Br)OC(F)(F)F
Molecular Formula: C8H3BrF3NOS
Molecular Weight: 298.08 g/mol

3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate

CAS No.:

Cat. No.: VC13644912

Molecular Formula: C8H3BrF3NOS

Molecular Weight: 298.08 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate -

Specification

Molecular Formula C8H3BrF3NOS
Molecular Weight 298.08 g/mol
IUPAC Name 2-bromo-4-isothiocyanato-1-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C8H3BrF3NOS/c9-6-3-5(13-4-15)1-2-7(6)14-8(10,11)12/h1-3H
Standard InChI Key MFHVNZPLTIIYHM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N=C=S)Br)OC(F)(F)F
Canonical SMILES C1=CC(=C(C=C1N=C=S)Br)OC(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a benzene ring substituted at three positions:

  • Bromine at position 2,

  • Trifluoromethoxy (OCF3-\text{OCF}_3) at position 1,

  • Isothiocyanate (N=C=S-\text{N=C=S}) at position 4 .

The IUPAC name, 2-bromo-4-isothiocyanato-1-(trifluoromethoxy)benzene, reflects this substitution pattern . Key identifiers include:

  • SMILES: C1=CC(=C(C=C1N=C=S)Br)OC(F)(F)F\text{C1=CC(=C(C=C1N=C=S)Br)OC(F)(F)F} ,

  • InChIKey: MFHVNZPLTIIYHM-UHFFFAOYSA-N\text{MFHVNZPLTIIYHM-UHFFFAOYSA-N} .

Spectroscopic and Computational Data

  • Molecular Weight: 298.08 g/mol (calculated via PubChem ).

  • Topological Polar Surface Area: 53.7 Ų, indicating moderate polarity .

  • Rotatable Bonds: 2, suggesting limited conformational flexibility .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves thiophosgene (Cl2C=S\text{Cl}_2\text{C=S}) reacting with 3-bromo-4-(trifluoromethoxy)aniline under controlled conditions:

Ar-NH2+Cl2C=SAr-N=C=S+2HCl\text{Ar-NH}_2 + \text{Cl}_2\text{C=S} \rightarrow \text{Ar-N=C=S} + 2\text{HCl}

Key Steps:

  • Aniline Preparation: The precursor aniline is synthesized via nitration and reduction of a bromo-trifluoromethoxybenzene derivative.

  • Thiophosgene Reaction: Conducted in anhydrous solvents (e.g., dichloromethane) with bases like triethylamine to scavenge HCl.

Industrial Production

While large-scale manufacturing details are scarce, suppliers such as Apollo Scientific and Thermo Fisher Scientific offer the compound for research use, indicating established laboratory-scale protocols .

Physicochemical Properties

PropertyValueSource
Molecular Weight298.08 g/mol
Boiling PointNot reported
Density~1.17 g/cm³ (analogous compound)
SolubilityOrganic solvents (e.g., DCM, THF)Inferred
StabilityStable under inert conditions

Notes:

  • The trifluoromethoxy group enhances lipophilicity (XLogP3-AA=5.2\text{XLogP3-AA} = 5.2) , favoring solubility in non-polar media.

  • The isothiocyanate group is moisture-sensitive, necessitating anhydrous storage .

Chemical Reactivity

Nucleophilic Additions

The isothiocyanate group (N=C=S-\text{N=C=S}) reacts with amines to form thioureas:

Ar-N=C=S+R-NH2Ar-NH-C(S)-NH-R\text{Ar-N=C=S} + \text{R-NH}_2 \rightarrow \text{Ar-NH-C(S)-NH-R}

This reactivity is exploited in peptide chemistry and drug design .

Electrophilic Substitutions

The bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization :

Ar-Br+R-B(OH)2Pd catalystAr-R\text{Ar-Br} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-R}

Applications in Research

Medicinal Chemistry

  • Anticancer Agents: Isothiocyanates induce apoptosis in tumor cells .

  • Antimicrobials: Thiourea derivatives exhibit activity against bacterial strains.

Materials Science

  • Polymer Modification: The isothiocyanate group grafts onto polymers for functional materials .

  • Fluorinated Compounds: Serves as a precursor for N-(SCF3)(CF3)\text{N-(SCF}_3\text{)(CF}_3\text{)}-amines with enhanced stability .

Recent Advances

Scalable Synthesis

A two-chamber reactor method enables gram-scale production of related fluorinated amines, highlighting potential for industrial adaptation .

Stability Studies

N-(SCF3)(CF3)\text{N-(SCF}_3\text{)(CF}_3\text{)}-amines derived from this compound show high aqueous stability, broadening their utility in pharmaceuticals .

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